molecular formula C6H6N2O3 B1296529 2-Hydroxy-6-methyl-5-nitropyridine CAS No. 28489-45-4

2-Hydroxy-6-methyl-5-nitropyridine

Cat. No. B1296529
CAS RN: 28489-45-4
M. Wt: 154.12 g/mol
InChI Key: AJDDHNXZBGZBJN-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-5-nitropyridine is a nitropyridine derivative . It has the molecular formula C6H6N2O3 and a molecular weight of 154.12 . It appears as pale yellow to pale brown crystals or powder .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans was developed . Another study reported the synthesis of a pyridine derivative, 2-hydrazino-6-methyl-4- (methoxymethyl)-5-nitropyridine-3-carbonitrile, from 2-chloro-4- (methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .


Molecular Structure Analysis

The IUPAC name of 2-Hydroxy-6-methyl-5-nitropyridine is 6-methyl-5-nitro-1H-pyridin-2-one . The InChI string is InChI=1S/C6H6N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h2-3H,1H3,(H,7,9) . The Canonical SMILES string is CC1=C(C=CC(=O)N1)N+[O-] .


Physical And Chemical Properties Analysis

2-Hydroxy-6-methyl-5-nitropyridine has a melting point range of 233.0-240.0°C . It has a molecular weight of 154.12 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Vibrational Spectral Studies and Molecular Analyses

The conformational stability and vibrational spectra of 2-hydroxy-4-methyl-5-nitropyridine have been extensively studied using density functional theory (DFT). Such analyses are crucial for understanding the molecular stability and bond strength, with applications in materials science and molecular engineering (Balachandran, Lakshmi, & Janaki, 2012). Similarly, the molecular structure and corresponding vibrational assignments of related nitropyridine derivatives have been investigated, providing insights into the size, shape, and charge density distribution of these molecules (Karnan, Balachandran, & Murugan, 2012).

Microbial Transformation Studies

In biotechnology research, the microbial transformation of substituted pyridine derivatives like 2-amino-4-methyl-3-nitropyridine has led to the discovery of new compounds. This process, studied in various microbial strains, has implications for organic synthesis and pharmaceutical development (Tully et al., 2012).

Computational Studies for Material Properties

Hartree-Fock and DFT studies on similar nitropyridine derivatives provide essential data for simulating infrared spectra, which is vital for materials characterization and development (Singh & Srivastava, 2009).

Development of Fluorescent Probes

2-Hydroxy-6-methyl-5-nitropyridine-related compounds have been used in the synthesis of fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This application is significant in environmental monitoring and biochemistry (Singh, Thakur, Raj, & Pandey, 2020).

Studies in Nonlinear Optical Materials

The growth and characterization of 3-hydroxy-6-methyl-2-nitropyridine crystals, with a focus on their nonlinear optical properties, have applications in photonic and optoelectronic devices (Justin & Anitha, 2021).

Safety And Hazards

2-Hydroxy-6-methyl-5-nitropyridine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

6-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDDHNXZBGZBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337484
Record name 6-Methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-methyl-5-nitropyridine

CAS RN

28489-45-4
Record name 6-Methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methyl-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-nitro-6-methylpyridine (40.24 g, 260 mmol) was added concentrated sulfuric acid (48 mL). The homogeneous solution was cooled to 0° C., and sodium nitrate (26.97 g, 390 mmol) dissolved in 120 mL of water was added. The reaction mixture was warmed to room temperature over 4 hours, then cooled to 0° C. The resulting ivory precipitate was collected, washed with cold water, and dried at 40° C. in vacuo overnight to provide 39.05 g (97%) of the title compound. EA calculated for C6H6N2O3: C, 46.76; H, 3.92; N, 18.18. Found: C, 46.49; H, 3.94; N, 17.99.
Quantity
40.24 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
26.97 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HW Thompson - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
DURING the past fifteen years there has been a marked growth of spectroscopic work in relation to chemical problems. This wa. s stimulated, primarily, by a better theoretical …
Number of citations: 9 pubs.rsc.org
RGS Rao, N Kanagathara, K Pawlus, MK Marchewka
Number of citations: 0

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